Zileuton-d4: A Technical Guide to Chemical Structure and Isotopic Purity
Zileuton-d4: A Technical Guide to Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Zileuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor Zileuton. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Chemical Structure and Properties
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton reduces the production of pro-inflammatory leukotrienes, making it effective in the management of asthma.[1] Zileuton-d4 is a stable isotope-labeled version of Zileuton, primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).
The key chemical properties of Zileuton and Zileuton-d4 are summarized in the table below.
| Property | Zileuton | Zileuton-d4 |
| Chemical Name | N-(1-(benzo[b]thiophen-2-yl)ethyl)-N-hydroxyurea | N-(1-(benzo[b]thiophen-2-yl)ethyl-1,2,2,2-d4)-N-hydroxyurea |
| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₈D₄N₂O₂S |
| Molecular Weight | 236.29 g/mol | 240.31 g/mol |
| CAS Number | 111406-87-2 | 1189878-76-9 |
Chemical Structures
The chemical structures of Zileuton and Zileuton-d4 are depicted below. The deuterium atoms in Zileuton-d4 are located on the ethyl group.
Isotopic Purity
The isotopic purity of Zileuton-d4 is a critical parameter, as it directly impacts its utility as an internal standard. Commercially available Zileuton-d4 typically exhibits a high degree of deuterium incorporation. While a specific certificate of analysis with the exact isotopic distribution is not publicly available, the general specification is a deuterium incorporation of ≥98 atom % D or ≥99% in deuterated forms (d1-d4).
Based on these common specifications, a representative isotopic distribution for a batch of Zileuton-d4 is presented in the table below. The actual distribution may vary between different batches and suppliers.
| Isotopic Species | Designation | Representative Abundance (%) |
| Non-deuterated | d0 | ≤ 1 |
| Mono-deuterated | d1 | < 1 |
| Di-deuterated | d2 | < 1 |
| Tri-deuterated | d3 | < 1 |
| Tetra-deuterated | d4 | > 98 |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of deuterated compounds like Zileuton-d4 is typically performed using high-resolution mass spectrometry (HRMS) and/or nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Method
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.
3.1.1. Sample Preparation
A stock solution of Zileuton-d4 is prepared by dissolving an accurately weighed amount of the substance in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of approximately 1 µg/mL with the same solvent.
3.1.2. Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system is used for the analysis.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | TOF or Orbitrap |
| Scan Range | m/z 100-300 |
| Resolution | > 10,000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
3.1.3. Data Analysis
The isotopic distribution is determined by analyzing the mass spectrum of the protonated molecule [M+H]⁺. The theoretical m/z values for the different isotopic species of Zileuton-d4 are:
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d0: 237.0728
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d1: 238.0791
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d2: 239.0854
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d3: 240.0917
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d4: 241.0980
The relative abundance of each isotopic species is calculated by integrating the peak area of its corresponding m/z in the mass spectrum.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
Quantitative ¹H and ²H NMR spectroscopy can also be employed to determine the isotopic purity of Zileuton-d4.
3.2.1. Sample Preparation
An accurately weighed sample of Zileuton-d4 (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard with a certified purity (e.g., maleic acid).
3.2.2. Instrumentation and Parameters
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
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¹H NMR: Used to determine the amount of residual non-deuterated Zileuton (d0). The integral of a characteristic proton signal of Zileuton is compared to the integral of a signal from the internal standard.
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²H NMR: Used to confirm the positions of deuteration and to quantify the deuterated species.
| Parameter | ¹H NMR Setting | ²H NMR Setting |
| Pulse Program | zg30 | zg |
| Number of Scans | 16 | 64 |
| Relaxation Delay (D1) | 30 s | 5 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | 20 ppm | 30 ppm |
3.2.3. Data Analysis
The isotopic purity is calculated by comparing the integrals of the signals from Zileuton-d4 (in both ¹H and ²H spectra) with the integral of the internal standard. The percentage of each isotopic species can be determined from the relative signal intensities.
Zileuton's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key player in the biosynthesis of leukotrienes. The following diagram illustrates this signaling pathway.
This guide provides a foundational understanding of the chemical structure and isotopic purity of Zileuton-d4. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier for batch-specific data. The experimental protocols outlined here serve as a general guideline and may require optimization based on the available instrumentation and specific analytical requirements.
